Enhanced Lipophilicity vs. Des-methyl Analog
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid exhibits a significantly higher computed lipophilicity (XLogP3 = 0.9) compared to its des-methyl analog, 3,4-dimethyl-1H-pyrazole-5-carboxylic acid (XLogP3 = 0.3) [1][2]. This 0.6 log unit increase reflects the impact of the additional N1-methyl group, which is critical for membrane permeability and target engagement in biological systems.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 89831-40-3): 0.3 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
This quantifiable difference in lipophilicity is a key differentiator for researchers selecting a building block where higher membrane permeability is a design goal.
- [1] PubChem. Compound Summary for CID 17776585, 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Accessed 2026-04-16. View Source
- [2] PubChem. Compound Summary for CID 643163, 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Accessed 2026-04-16. View Source
